molecular formula C14H13ClN2OS B2899013 N-(3-chloro-2-methylphenyl)-2-(methylthio)nicotinamide CAS No. 141841-76-1

N-(3-chloro-2-methylphenyl)-2-(methylthio)nicotinamide

Cat. No. B2899013
CAS RN: 141841-76-1
M. Wt: 292.78
InChI Key: KQDYLVIRKIKSTJ-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-(methylthio)nicotinamide, also known as CM-272, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. This compound is a member of the nicotinamide phosphoribosyltransferase (NAMPT) inhibitor family, which has been shown to have anti-tumor and anti-inflammatory effects. In

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-2-(methylthio)nicotinamide involves the inhibition of NAMPT, which is the rate-limiting enzyme in the biosynthesis of NAD+. NAD+ is an essential coenzyme involved in many cellular processes, including DNA repair and metabolism. Inhibition of NAMPT leads to a decrease in NAD+ levels, which can induce cell death in cancer cells. In addition, N-(3-chloro-2-methylphenyl)-2-(methylthio)nicotinamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-chloro-2-methylphenyl)-2-(methylthio)nicotinamide have been extensively studied in vitro and in vivo. In cancer cells, N-(3-chloro-2-methylphenyl)-2-(methylthio)nicotinamide has been shown to induce cell death by inhibiting NAMPT and decreasing NAD+ levels. In addition, N-(3-chloro-2-methylphenyl)-2-(methylthio)nicotinamide has been shown to inhibit tumor growth in several animal models of cancer. In inflammatory diseases, N-(3-chloro-2-methylphenyl)-2-(methylthio)nicotinamide has been shown to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(3-chloro-2-methylphenyl)-2-(methylthio)nicotinamide is its specificity for NAMPT, which makes it a useful tool for studying the role of NAD+ in cellular processes. In addition, N-(3-chloro-2-methylphenyl)-2-(methylthio)nicotinamide has been shown to have anti-tumor and anti-inflammatory effects, which makes it a promising therapeutic agent for cancer and inflammatory diseases. One of the limitations of N-(3-chloro-2-methylphenyl)-2-(methylthio)nicotinamide is its low solubility, which can make it difficult to use in some experimental settings.

Future Directions

There are several future directions for the study of N-(3-chloro-2-methylphenyl)-2-(methylthio)nicotinamide. One direction is to explore its potential therapeutic applications in other diseases, such as metabolic disorders and neurodegenerative diseases. Another direction is to develop more potent and selective NAMPT inhibitors that can be used in clinical settings. Finally, further studies are needed to understand the mechanism of action of N-(3-chloro-2-methylphenyl)-2-(methylthio)nicotinamide and its effects on cellular processes.

Synthesis Methods

The synthesis of N-(3-chloro-2-methylphenyl)-2-(methylthio)nicotinamide involves a multi-step process that includes the reaction of 3-chloro-2-methylbenzoic acid with thionyl chloride to form 3-chloro-2-methylbenzoyl chloride. This intermediate is then reacted with 2-methylthio-1H-pyrrole to produce 3-chloro-2-methyl-N-(2-methylthio-1H-pyrrol-3-yl)benzamide. Finally, this compound is reacted with nicotinoyl chloride to yield N-(3-chloro-2-methylphenyl)-2-(methylthio)nicotinamide. The overall yield of this reaction is approximately 25%.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-2-(methylthio)nicotinamide has been extensively studied for its potential therapeutic applications in cancer and inflammatory diseases. In cancer, N-(3-chloro-2-methylphenyl)-2-(methylthio)nicotinamide has been shown to inhibit NAMPT, which is involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD+). NAD+ is an essential coenzyme involved in many cellular processes, including DNA repair and metabolism. Inhibition of NAMPT leads to a decrease in NAD+ levels, which can induce cell death in cancer cells. In addition, N-(3-chloro-2-methylphenyl)-2-(methylthio)nicotinamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-methylsulfanylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2OS/c1-9-11(15)6-3-7-12(9)17-13(18)10-5-4-8-16-14(10)19-2/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQDYLVIRKIKSTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=C(N=CC=C2)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-2-methylphenyl)-2-(methylsulfanyl)pyridine-3-carboxamide

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